molecular formula C13H14ClNO3 B3052888 Oxazole, 4-(chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl- CAS No. 475481-90-4

Oxazole, 4-(chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl-

Cat. No.: B3052888
CAS No.: 475481-90-4
M. Wt: 267.71 g/mol
InChI Key: ZPCLGAITIYVXNI-UHFFFAOYSA-N
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Description

Oxazole, 4-(chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl- is a heterocyclic organic compound that features an oxazole ring substituted with a chloromethyl group, a 3,5-dimethoxyphenyl group, and a methyl group

Scientific Research Applications

Oxazole, 4-(chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl- has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, including natural products and polymers.

    Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. The specific hazards would depend on various factors, including its reactivity and toxicity .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields such as medicinal chemistry or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 4-(chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-dimethoxybenzaldehyde with an appropriate amine and a chloromethylating agent in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4-(chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl- can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used in the presence of polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or thiocyanate derivatives, while oxidation can produce oxazole derivatives with additional functional groups.

Comparison with Similar Compounds

Similar Compounds

  • Oxazole, 4-(bromomethyl)-2-(3,5-dimethoxyphenyl)-5-methyl-
  • Oxazole, 4-(iodomethyl)-2-(3,5-dimethoxyphenyl)-5-methyl-
  • Oxazole, 4-(hydroxymethyl)-2-(3,5-dimethoxyphenyl)-5-methyl-

Uniqueness

Oxazole, 4-(chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl- is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl, iodomethyl, and hydroxymethyl analogs

Properties

IUPAC Name

4-(chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c1-8-12(7-14)15-13(18-8)9-4-10(16-2)6-11(5-9)17-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCLGAITIYVXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC(=C2)OC)OC)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621003
Record name 4-(Chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475481-90-4
Record name 4-(Chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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